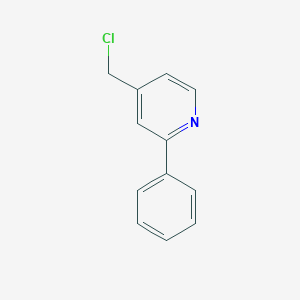

4-(Chloromethyl)-2-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHCNCPHRVLQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583119 | |

| Record name | 4-(Chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147937-35-7 | |

| Record name | 4-(Chloromethyl)-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147937-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloromethyl 2 Phenylpyridine and Analogues

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com This approach allows for the logical identification of key bond disconnections and the strategic planning of forward synthetic steps.

The core structure of 4-(chloromethyl)-2-phenylpyridine presents two primary retrosynthetic disconnections. The first is the bond between the phenyl group and the pyridine (B92270) ring at the C-2 position. The second is the bond between the chloromethyl group and the pyridine ring at the C-4 position.

A logical retrosynthetic approach would first disconnect the C4-chloromethyl bond to give 4-methyl-2-phenylpyridine (B184572). This intermediate simplifies the problem to the synthesis of the 2-phenylpyridine (B120327) scaffold with a methyl group at the 4-position. Further disconnection of the C2-phenyl bond leads to 4-methylpyridine (B42270) and a phenyl synthon, such as phenyllithium (B1222949) or phenylboronic acid.

The introduction of a chloromethyl group at the 4-position of the pyridine ring is a crucial step. Several methods can be employed, starting from different precursors.

One common precursor is 4-methyl-2-phenylpyridine. chemicalbook.com The methyl group can be chlorinated directly using various chlorinating agents. Another approach involves the functionalization of a different group at the 4-position. For instance, a carboxylic acid group at the 4-position can be reduced to a hydroxymethyl group, which is then converted to the chloromethyl group. This multi-step process, starting from 4-picolinic acid, involves esterification, reduction, and subsequent chlorination with an agent like thionyl chloride. google.com

A summary of potential precursors and their transformations is presented in the table below.

| Precursor at C4-position | Reagent(s) for Chloromethylation |

| Methyl group | Trichloroisocyanuric acid (TCCA) orientjchem.org |

| Carboxylic acid | 1. Methanol (esterification) 2. Reducing agent (e.g., NaBH₄) 3. Thionyl chloride (SOCl₂) google.com |

| Hydroxymethyl group | Thionyl chloride (SOCl₂) google.comgoogle.com |

The formation of the C-C bond between the phenyl group and the pyridine ring at the 2-position is a key transformation in the synthesis of the 2-phenylpyridine core. Several established methods are available for this purpose.

One of the most direct methods is the reaction of pyridine with phenyllithium. wikipedia.orgorgsyn.org This reaction, however, can sometimes lead to a mixture of isomers. Another powerful and widely used method is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This involves the reaction of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with a phenylboronic acid derivative in the presence of a palladium catalyst. This method offers high yields and excellent functional group tolerance.

Other transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling, have also been employed for the synthesis of 2-arylpyridines. researchgate.net Furthermore, the Kröhnke pyridine synthesis provides a versatile route to highly substituted pyridines, including those with a phenyl group at the 2-position, by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.orgdrugfuture.comresearchgate.netresearchgate.net

The table below summarizes some of the common methods for introducing the phenyl group at the 2-position.

| Pyridine Precursor | Phenyl Source | Reaction Type |

| Pyridine | Phenyllithium | Nucleophilic Addition wikipedia.orgorgsyn.org |

| 2-Halopyridine | Phenylboronic acid | Suzuki-Miyaura Coupling mdpi.comnih.gov |

| 2-Halopyridine | Phenyltin reagent | Stille Coupling researchgate.net |

| α-Pyridinium methyl ketone salts | α,β-Unsaturated carbonyl compounds | Kröhnke Pyridine Synthesis wikipedia.orgdrugfuture.com |

Direct Synthesis Approaches to this compound

Achieving regioselective chlorination of the pyridine ring is critical for the synthesis of specifically substituted pyridines. In the context of this compound, the chlorination of the methyl group at the 4-position of 2-phenyl-4-methylpyridine is a key step. The presence of the phenyl group at the 2-position can influence the reactivity of the pyridine ring and its substituents.

The selection of the chlorinating agent is crucial for achieving the desired regioselectivity. For the side-chain chlorination of picolines (methylpyridines), reagents like trichloroisocyanuric acid (TCCA) have been shown to be effective. orientjchem.orggoogle.com The reaction conditions, such as temperature and solvent, also play a significant role in controlling the outcome of the chlorination reaction. It is important to avoid chlorination of the pyridine or phenyl rings.

Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.com This principle can be exploited to introduce substituents at these positions with high regioselectivity.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. nih.govorganic-chemistry.org

Several one-pot methodologies have been developed for the synthesis of substituted pyridines. nih.govorganic-chemistry.orgnih.govcore.ac.uk For instance, a three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) can lead to the formation of polysubstituted pyridines with high regiocontrol. organic-chemistry.org While a direct one-pot synthesis of this compound from simple precursors is not extensively reported, the principles of multicomponent reactions could be adapted for its synthesis.

For example, a hypothetical one-pot synthesis could involve the in-situ generation of a 2-phenylpyridine derivative with a suitable functional group at the 4-position, which is then directly converted to the chloromethyl group. This would require careful selection of compatible reagents and reaction conditions to ensure all transformations proceed efficiently in the same pot.

Indirect Synthetic Routes and Derivatization from Related Pyridines

Indirect routes that modify an existing, pre-formed 2-phenylpyridine skeleton are highly valuable. These methods leverage functional group interconversions and late-stage functionalization to install the desired chloromethyl group at the C4 position.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. ub.eduorganic-chemistry.orgsolubilityofthings.com For the synthesis of this compound, several precursor functional groups on the 2-phenylpyridine core can be envisioned.

A common and practical precursor is the corresponding alcohol, (2-phenylpyridin-4-yl)methanol. This intermediate can be readily converted to the target chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is frequently employed for this transformation, often in an inert solvent like dichloromethane (B109758) or chloroform. Other reagents such as oxalyl chloride or phosphorus pentachloride can also effect this conversion. A patent describing the synthesis of the related 4-(chloromethyl)pyridine (B78701) hydrochloride from 4-pyridinemethanol (B147518) using thionyl chloride highlights the industrial applicability of this method. google.com

Another viable precursor is 4-methyl-2-phenylpyridine. The direct radical chlorination of the methyl group is a potential route. This transformation can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), typically initiated by light (photochemical conditions) or a radical initiator like azobisisobutyronitrile (AIBN). However, controlling the degree of chlorination to prevent the formation of dichloromethyl and trichloromethyl byproducts can be challenging. Studies on the chlorination of various aromatic compounds with sulfuryl chloride show that reaction conditions must be carefully optimized. northumbria.ac.ukresearchgate.netgoogle.com

A more controllable, albeit longer, route from 4-methyl-2-phenylpyridine involves a sequence of oxidation, reduction, and chlorination. This multi-step pathway, analogous to a patented method for 4-(chloromethyl)pyridine hydrochloride, would proceed as follows google.com:

Oxidation: The methyl group of 4-methyl-2-phenylpyridine is oxidized to a carboxylic acid (2-phenylpyridine-4-carboxylic acid) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Reduction: The resulting carboxylic acid is first converted to an ester (e.g., methyl 2-phenylpyridine-4-carboxylate) and then reduced to the primary alcohol, (2-phenylpyridin-4-yl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Chlorination: The alcohol is then chlorinated to afford this compound as described previously.

Table 1: Comparison of Functional Group Interconversion (FGI) Routes to this compound

| Precursor | Key Reagent(s) | Description | Advantages | Disadvantages |

|---|---|---|---|---|

| (2-Phenylpyridin-4-yl)methanol | SOCl₂, PCl₅ | Direct chlorination of the primary alcohol. | High-yielding, straightforward, and uses common reagents. | Requires synthesis of the precursor alcohol. |

| 4-Methyl-2-phenylpyridine | SO₂Cl₂, NCS, Initiator | Direct free-radical chlorination of the methyl group. | Atom-economical, one-step process. | Lack of selectivity can lead to over-chlorination. |

| 4-Methyl-2-phenylpyridine | 1. KMnO₄; 2. LiAlH₄; 3. SOCl₂ | Multi-step sequence of oxidation, reduction, and chlorination. | Controlled and avoids polychlorinated byproducts. | Low atom economy, multiple steps, harsh reagents. |

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules at a late point in the synthetic sequence. This strategy is particularly powerful in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies. nih.govunimi.it The direct C-H functionalization of the pyridine ring is a primary goal of LSF. rsc.org

Functionalizing pyridines presents unique challenges due to the ring's electron-deficient nature and the Lewis basicity of the nitrogen atom, which can coordinate to and deactivate metal catalysts. rsc.orgcancer.gov LSF strategies often rely on overcoming these issues to achieve high regioselectivity.

For this compound, a hypothetical LSF approach would involve the direct, selective C-H functionalization at the C4 position of 2-phenylpyridine. The C4 position is electronically disfavored for electrophilic attack and often less reactive in radical reactions compared to the C2 and C3/C5 positions. Therefore, achieving C4 selectivity often requires specific strategies:

Directed Metalation: A directing group could be temporarily installed on the pyridine nitrogen or at the C3 position to direct a metal catalyst (e.g., Palladium, Iridium) to metalate the C4 position, followed by quenching with a chloromethylating electrophile.

Radical Reactions: While Minisci-type radical reactions typically favor the C2 position of pyridines, modifying the electronic properties of the pyridine, for instance by forming an N-oxide or a pyridinium (B92312) salt, can alter the regiochemical outcome. nih.govacs.org Research has shown that N-amino pyridiniums can be used to direct alkylation to the 4-position with excellent regioselectivity. nih.gov

Photoredox Catalysis: Modern photoredox catalysis offers mild conditions for generating radicals that can engage in C-H functionalization. acs.orgmdpi.com A strategy could be developed where a pyridinyl radical is generated and coupled with a chloromethyl radical source, although controlling the position of the addition would be a significant challenge.

The development of LSF methods that can selectively install a chloromethyl group at the C4 position of a substituted pyridine remains an active area of research, driven by the high value of such transformations. cancer.govresearchgate.net

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in This is achieved through considerations such as improving atom economy, using safer solvents, and developing recyclable catalysts. nih.gov

Atom economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. Reaction Mass Efficiency (RME) is a more practical metric that also accounts for reaction yield and stoichiometry. wiley-vch.de Both are crucial for evaluating the "greenness" of a synthesis. A high atom economy indicates minimal waste generation in the form of byproducts. scispace.com

Comparing potential synthetic routes to this compound reveals significant differences in their atom economy:

Multi-step FGI Route: A pathway involving oxidation of a methyl group with KMnO₄ followed by reduction with LiAlH₄ has a very poor atom economy. These stoichiometric reagents have high molecular weights, and none of their atoms (besides oxygen and hydrogen) are incorporated into the final product, generating significant inorganic waste.

Direct Chlorination: The direct radical chlorination of 4-methyl-2-phenylpyridine with SO₂Cl₂ has a much higher theoretical atom economy, as the only byproducts are SO₂ and HCl.

Ring-forming Reactions: A condensation reaction like the Hantzsch or Chichibabin pyridine synthesis to build the ring from acyclic precursors can have variable atom economy. wikipedia.orgbaranlab.org While these reactions can be efficient, they often produce water and other small molecules as byproducts.

Table 2: Hypothetical Atom Economy (AE) Assessment for a Key Step in Pyridine Synthesis

| Reaction Type | Generic Reaction | Desired Product | Byproducts | Theoretical % Atom Economy | Green Chemistry Assessment |

|---|---|---|---|---|---|

| Direct Chlorination | R-CH₃ + SO₂Cl₂ → R-CH₂Cl + SO₂ + HCl | R-CH₂Cl | SO₂, HCl | High | Favorable, but selectivity can be an issue. Generates gaseous byproducts. |

| Alcohol Chlorination | R-CH₂OH + SOCl₂ → R-CH₂Cl + SO₂ + HCl | R-CH₂Cl | SO₂, HCl | High | Efficient for the specific step, but requires prior synthesis of the alcohol. |

| Oxidation (stoichiometric) | 3 R-CH₃ + 2 KMnO₄ + H₂O → 3 R-COOH + 2 MnO₂ + 2 KOH | R-COOH | MnO₂, KOH | Very Low | Poor atom economy; generates significant heavy metal waste. |

A major focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. scispace.com For the synthesis of pyridines and their derivatives, significant progress has been made in developing environmentally benign catalytic systems. nih.govnih.gov

Recyclable and Heterogeneous Catalysts: To simplify product purification and minimize waste, there is a strong emphasis on catalysts that can be easily separated from the reaction mixture and reused.

Magnetically Recoverable Catalysts: Nanoparticles with a magnetic core (e.g., Fe₃O₄ or CoFe₂O₄) can be functionalized with a catalytically active species. rsc.org These catalysts can be used in solution and then efficiently removed with an external magnet, making them highly recyclable.

Metal-Organic Frameworks (MOFs): These are porous, crystalline materials that can act as robust heterogeneous catalysts. A Cu(II)-based MOF has been reported as a recyclable catalyst for the synthesis of substituted pyridines. acs.org

Polymer- or Silica-Supported Catalysts: Anchoring a catalyst to a solid support like a polymer or silica (B1680970) allows for easy filtration and reuse. scispace.com

Green Reaction Conditions: The choice of solvent and energy source also plays a vital role in the environmental impact of a synthesis.

Benign Solvents: Efforts are made to replace hazardous chlorinated solvents with greener alternatives like water, ethanol, or even to perform reactions under solvent-free conditions. nih.govrsc.orgnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rasayanjournal.co.innih.gov

Eco-Catalysts: There is growing interest in using catalysts derived from renewable biomass, such as treated fruit peels, which offer a sustainable and low-cost option. nih.gov

Table 3: Examples of Environmentally Benign Catalytic Systems for Pyridine Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄@g-C₃N₄-SO₃H | One-pot multicomponent synthesis of pyridines | Magnetically recoverable, reusable, reaction in water, use of ultrasound. | rsc.org |

| PET@UiO-66 (MOF) | Multicomponent synthesis of 2,4,6-trisubstituted pyridines | Catalyst is a surface-modified vial, robust, reusable. | acs.org |

| MCM-41-anchored Cu(II) | Oxidative cyclization to form triazolopyridines | Heterogeneous, recyclable (at least 7 times), uses air as oxidant. | scispace.com |

| Poly(maleic anhydride-alt-1-octadecene) | N-oxidation of pyridines with H₂O₂ | Metal-free, recyclable by filtration (>99% recovery), eco-friendly oxidant. | rsc.org |

| None (Microwave-assisted) | One-pot, four-component synthesis of pyridines | Solvent is ethanol, short reaction times (2-7 min), high yields (82-94%). | nih.gov |

Reaction Mechanisms and Reactivity Profiles of 4 Chloromethyl 2 Phenylpyridine

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the 4-position of the pyridine (B92270) ring is a primary site for nucleophilic attack, where the chlorine atom acts as a leaving group.

Nucleophilic substitution reactions are fundamental processes where a nucleophile replaces a leaving group. organic-chemistry.org These reactions at a saturated carbon, such as the one in the chloromethyl group, can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). organic-chemistry.orgchemtube3d.comyoutube.com

The SN2 mechanism involves a single step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org This backside attack leads to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org For a primary substrate like 4-(chloromethyl)-2-phenylpyridine, the SN2 pathway is generally favored due to the low steric hindrance around the methylene (B1212753) carbon, allowing for easy access by the nucleophile. organic-chemistry.org

The SN1 mechanism , in contrast, is a two-step process. youtube.com It begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. organic-chemistry.org This pathway is favored for tertiary substrates that can form stable carbocations. organic-chemistry.org While the benzylic-like carbocation that would be formed from this compound (4-(phenyl(pyridin-4-yl)methyl) cation) would have some resonance stabilization from both the pyridine and phenyl rings, the formation of a primary carbocation is generally disfavored. organic-chemistry.org Therefore, reactions of this compound with nucleophiles are more likely to proceed via an SN2 or an SN2-like mechanism.

The electronic properties of the 2-phenylpyridine (B120327) moiety influence the reactivity of the chloromethyl group. The pyridine ring is an electron-withdrawing system due to the electronegativity of the nitrogen atom. stackexchange.comyoutube.com This inductive effect makes the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack, which can enhance the rate of SN2 reactions.

The electrophilic nature of the chloromethyl group in this compound allows it to react with a wide array of nucleophiles, making it a valuable building block in organic synthesis.

Nitrogen Nucleophiles: Amines, amides, and other nitrogen-containing compounds readily displace the chloride to form new carbon-nitrogen bonds. acs.orgelsevierpure.com For example, reaction with primary or secondary amines yields the corresponding 4-(aminomethyl)-2-phenylpyridine derivatives. These reactions are fundamental in the synthesis of ligands for coordination chemistry and building blocks for pharmaceuticals. The basicity of the amine plays a role in its nucleophilicity. organic-chemistry.org

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates can serve as oxygen nucleophiles to form ethers and esters, respectively. The reaction with a base such as sodium hydroxide (B78521) in an appropriate solvent can lead to the formation of the corresponding alcohol, 4-(hydroxymethyl)-2-phenylpyridine.

Sulfur Nucleophiles: Sulfur-based nucleophiles are known to be particularly effective in SN2 reactions. msu.edulibretexts.org Thiols and thiolate anions react with this compound to produce thioethers. libretexts.org These sulfur-containing products have applications in materials science and medicinal chemistry.

Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents or enolates, can also displace the chloride to form new carbon-carbon bonds. This allows for the extension of the carbon chain and the introduction of various functional groups.

Interactive Table: Examples of Nucleophilic Substitution with this compound

| Nucleophile Type | Example Nucleophile | Product Class |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Nitrogen | Piperidine | Tertiary Amine |

| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl Ether |

| Oxygen | Sodium Acetate (B1210297) (CH₃COONa) | Acetate Ester |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Thioether |

| Carbon | Sodium Cyanide (NaCN) | Nitrile |

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Moieties

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. uci.edumasterorganicchemistry.com The reactivity and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

The pyridine ring is an electron-deficient heterocycle, making it significantly less reactive towards electrophiles than benzene (B151609). youtube.comyoutube.com The nitrogen atom deactivates the ring through its inductive electron-withdrawing effect. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, further deactivating the ring. youtube.com When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen), as the intermediate carbocations for substitution at these positions are less destabilized. youtube.com

The phenyl ring , being attached to the electron-withdrawing pyridine ring, is also deactivated towards electrophilic attack compared to unsubstituted benzene. The 2-pyridyl group acts as a meta-director for electrophilic substitution on the phenyl ring.

Therefore, electrophilic aromatic substitution on this compound is generally challenging and requires harsh reaction conditions. youtube.comyoutube.com The substitution pattern will depend on the specific electrophile and reaction conditions, with a likelihood of substitution occurring at the meta-position of the phenyl ring or the 3- or 5-position of the pyridine ring. It is also important to note that Friedel-Crafts reactions are generally unsuccessful on pyridine rings because the Lewis acid catalyst complexes with the nitrogen atom, leading to strong deactivation. youtube.com

Metal-Catalyzed Transformations of this compound

The 2-phenylpyridine scaffold is a prominent structural motif in organometallic chemistry and catalysis, particularly in the context of metal-catalyzed C-H activation and cross-coupling reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.com Reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and the Stille coupling (using organotin reagents) typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium. researchgate.netresearchgate.net

While the chloromethyl group itself is not typically used in these cross-coupling reactions, halogenated derivatives of this compound can undergo such transformations. For instance, a bromo or iodo substituent on either the pyridine or the phenyl ring could serve as a handle for Suzuki or Stille coupling. The Suzuki-Miyaura coupling of various halopyridines with arylboronic acids is a well-established method for the synthesis of biaryl compounds. researchgate.net The efficiency of these couplings can be influenced by the nature and position of the substituents on the pyridine ring. nih.govnih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the functionalization of chloropyridines. beilstein-journals.orgwisc.edu

Interactive Table: Potential Cross-Coupling Reactions of Halogenated 2-Phenylpyridine Derivatives

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Halo-2-phenylpyridine + Arylboronic Acid | Pd(OAc)₂, SPhos, Base | Biaryl |

| Stille | Halo-2-phenylpyridine + Organostannane | Pd(PPh₃)₄ | Biaryl |

| Negishi | Halo-2-phenylpyridine + Organozinc Reagent | Pd or Ni Catalyst | Biaryl |

The 2-phenylpyridine framework is a classic example of a "directing group" in C-H activation chemistry. The nitrogen atom of the pyridine ring can coordinate to a transition metal center, positioning the metal in close proximity to the ortho C-H bonds of the phenyl ring. rsc.orgrsc.org This chelation assistance facilitates the cleavage of the otherwise unreactive C-H bond, allowing for its functionalization.

Palladium-catalyzed C-H activation of 2-phenylpyridine has been extensively studied, leading to a variety of transformations at the ortho-position of the phenyl ring, including arylation, thieme-connect.com alkylation, rsc.org and amidation. acs.org The mechanism often involves the formation of a cyclometalated palladium intermediate. rsc.org

C-H activation can also be directed to the pyridine ring. researchgate.net For example, iridium and rhodium complexes have been shown to catalyze the C-H activation of pyridine at the 2-position. researchgate.net The regioselectivity of C-H activation on substituted 2-phenylpyridines is influenced by both electronic and steric factors. acs.orgcapes.gov.br Electron-donating groups on the phenyl ring generally accelerate the reaction, consistent with an electrophilic C-H activation mechanism. acs.org Ruthenium catalysts have also been employed for the meta-C-H functionalization of arenes using pyridine-based directing groups. acs.org

These C-H functionalization strategies provide efficient and atom-economical routes to complex derivatives of 2-phenylpyridine, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov

Catalytic Alkylation Reactions and Regioselectivity Control

Catalytic alkylation involving the 2-phenylpyridine scaffold can occur through two main pathways: C-H activation of the aromatic rings or cross-coupling reactions at the chloromethyl group. The regioselectivity of these reactions is highly dependent on the catalyst and reaction conditions employed.

Transition metal-catalyzed C-H activation has been established as a powerful method for the functionalization of 2-phenylpyridines. rsc.orgresearchgate.net The pyridine nitrogen atom acts as an effective directing group, facilitating the formation of a cyclometalated intermediate. This chelation-assisted activation typically directs functionalization to the ortho position of the phenyl ring with high regioselectivity. rsc.orgrsc.org

Rhodium and palladium catalysts are commonly used for this transformation. rsc.orgrsc.org For instance, rhodium(I) complexes catalyze the regioselective alkylation of 2-phenylpyridines with olefins, yielding 2-(2-alkylphenyl)pyridines. rsc.orgrsc.org The reaction proceeds via an anti-Markovnikov addition pathway. rsc.org Similarly, palladium catalysts have been successfully used for the C-H alkylation of 2-phenylpyridines with alkyl iodides, proceeding through key palladacycle intermediates. rsc.orgdocumentsdelivered.comresearchgate.net

While ortho-alkylation of the phenyl ring is predominant, other regioselectivities can be achieved. For example, ruthenium-catalyzed reactions have been shown to favor para-selective C-H alkylation of the 2-phenylpyridine core.

Beyond C-H activation, the 4-(chloromethyl) group is a primary site for catalytic alkylation via cross-coupling reactions. This benzylic-like chloride is an excellent electrophile for coupling with various organometallic reagents. Nickel-catalyzed cross-electrophile coupling provides a method for the alkylation of chloropyridines with alkyl bromides. nih.govwisc.edu This approach highlights the utility of the carbon-chlorine bond on the pyridine scaffold for forming new carbon-carbon bonds.

Regioselectivity in the functionalization of pyridines can also be controlled by using blocking groups. For instance, a removable blocking group can be installed on the pyridine to direct a Minisci-type decarboxylative alkylation specifically to the C-4 position. chemrxiv.org This strategy allows for precise functionalization, preventing the formation of regioisomers. chemrxiv.org

Table 1: Catalytic Systems for Alkylation of the 2-Phenylpyridine Scaffold

| Catalyst System | Reagent | Primary Site of Alkylation | Reaction Type | Reference |

|---|---|---|---|---|

| [RhCl(coe)₂]₂ / P(c-Hex)₃ | Olefins (e.g., 3,3-dimethylbut-1-ene) | ortho-position of phenyl ring | C-H Activation/Alkylation | rsc.org |

| Pd(OAc)₂ | Alkyl Iodides | ortho-position of phenyl ring | C-H Activation/Alkylation | rsc.org |

| Ru(OAc)₂(p-cymene)₂ | α-Bromoboronates | meta-position of directing group | C-H Functionalization | acs.org |

| NiCl₂(dme) / Bathophenanthroline / Mn⁰ | Alkyl Bromides | C2-position of pyridine ring (on 2-chloropyridine) | Cross-Electrophile Coupling | nih.govwisc.edu |

| CoCl₂ / Zn dust | Aryl Halides (forms organozinc) | C2-position of diazine ring (on 2-chlorodiazines) | Cross-Coupling | nih.gov |

Radical Reactions and Single Electron Transfer (SET) Processes

The 2-phenylpyridine framework is well-suited for participating in radical reactions, often initiated by single electron transfer (SET) processes under photoredox catalysis. nih.gov Iridium-based photosensitizers, such as fac-Ir(ppy)₃ (where ppy = 2-phenylpyridine), are particularly effective for such transformations due to their favorable excited-state reduction potentials, which are capable of reducing substrates that are otherwise difficult to activate. nih.govacs.org

A key strategy for the radical functionalization of this compound involves its conversion into a more readily reducible species. Pyridylphosphonium salts, which can be synthesized from the corresponding chloromethyl derivative, serve as effective precursors for radical anions. rsc.org These salts behave as alternatives to cyanopyridines in radical-radical coupling reactions, expanding the scope of pyridine functionalization. rsc.org

The general process involves the single-electron reduction of the pyridylphosphonium salt by an excited-state photocatalyst. This SET event generates a phosphonium-stabilized radical intermediate. This radical can then couple with another radical species, such as a benzyl (B1604629) radical generated from the oxidation of a potassium benzyltrifluoroborate salt, to form a new C-C bond. rsc.org Subsequent loss of triphenylphosphine (B44618) from the dearomatized intermediate yields the alkylated pyridine product. rsc.org This redox-neutral process can be catalyzed by various photocatalysts, including iridium complexes like Ir(ppy)₃ and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, under visible light irradiation. rsc.org

Table 2: Photocatalysts for Radical Reactions Involving Pyridine Derivatives

| Photocatalyst | Sacrificial Reagent | Reaction Type | Substrate Class Activated | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) | Hydrodehalogenation | Unactivated Aryl/Alkyl Halides | nih.gov |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Benzylic BF₃K salt | Redox-Neutral Alkylation | Pyridylphosphonium Salts | rsc.org |

| Ir(ppy)₃ | Benzylic BF₃K salt | Redox-Neutral Alkylation | Pyridylphosphonium Salts | rsc.org |

| [Ru(bpy)₃]²⁺ | Not specified | Reductive Dehalogenation | Benzyl Bromide | acs.org |

Investigations into Stereoselective Transformations

The synthesis of chiral pyridine-containing molecules is of great interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov Stereoselective transformations involving this compound can be approached using either chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. In the context of this compound, a chiral auxiliary could be attached to the molecule, for example, by nucleophilic substitution of the chloride with a chiral alcohol or amine. This would create a diastereomeric intermediate.

The chiral environment established by the auxiliary would then direct the stereoselectivity of a subsequent reaction, for instance, an alkylation or addition reaction at another position on the molecule. The steric and electronic properties of the auxiliary would favor attack from one face of the molecule over the other, leading to a diastereomerically enriched product. The final step would be the cleavage of the auxiliary to reveal the enantiomerically enriched target molecule. While this is a well-established strategy in asymmetric synthesis, specific applications commencing with this compound are not widely documented in the literature.

Asymmetric catalysis offers a more atom-economical approach to synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. youtube.com For substrates like this compound, the pyridine nitrogen can act as a coordinating site for a chiral transition metal catalyst. This coordination creates a chiral complex, and subsequent reactions are guided by the stereochemical environment of the catalyst's ligands.

Copper-catalyzed asymmetric alkylation of alkenyl pyridines has been demonstrated using chiral diphosphine ligands. nih.gov In this system, a Lewis acid activates the substrate, and the chiral copper complex controls the enantioselectivity of the Grignard reagent addition. nih.gov A similar strategy could be envisioned for this compound, where a chiral metal complex could facilitate the enantioselective nucleophilic substitution at the chloromethyl position. The chiral catalyst would differentiate between the two enantiotopic faces of approach to the sp²-hybridized carbon of a transient intermediate or coordinate in a way that allows for selective attack at the sp³-hybridized benzylic-like carbon.

The development of novel chiral pyridine-derived ligands is an active area of research. acs.orgnih.govnih.gov These ligands, when complexed with metals such as iridium, rhodium, or ruthenium, have been successfully applied in a variety of asymmetric transformations, including hydrogenations and C-C bond-forming reactions. rsc.org The derivatization of this compound using such catalytic systems represents a promising avenue for the synthesis of valuable, optically active building blocks.

Applications of 4 Chloromethyl 2 Phenylpyridine As a Versatile Synthetic Building Block

Design and Synthesis of Advanced Pyridine-Containing Scaffolds

The rigid and well-defined geometry of the phenylpyridine unit, coupled with the synthetic versatility of the chloromethyl handle, allows for its use in designing sophisticated scaffolds that mimic biological structures or participate in complex reaction schemes.

The mimicry of protein secondary structures, such as the α-helix, is a significant goal in medicinal chemistry and chemical biology. These mimetics can disrupt protein-protein interactions (PPIs) that are critical in various disease pathways. Proteomimetics are designed to reproduce the spatial arrangement of key amino acid side chains on a non-peptidic scaffold. researchgate.net

The 4-(chloromethyl)-2-phenylpyridine moiety serves as an excellent starting point for such scaffolds. The rigid phenylpyridine core can act as a stable platform, and the chloromethyl group provides a reactive site for introducing chemical diversity. Through nucleophilic substitution, a variety of functional groups can be appended to the scaffold, designed to emulate the side chains of critical residues (e.g., Phe, Trp, Leu) in an α-helix. researchgate.net For instance, terphenyl- and imidazoline-based scaffolds have been successfully used to mimic the α-helical region of the p53 peptide to inhibit its interaction with the regulatory protein HDM2. researchgate.netnih.gov Similarly, a scaffold derived from this compound could be functionalized to present substituents in a specific three-dimensional orientation, thereby mimicking a helical peptide surface and acting as an inhibitor of targeted PPIs.

Table 1: Potential Functionalization of this compound for Proteomimetic Design

| Reactant for Substitution | Introduced Functional Group | Mimicked Amino Acid Side Chain (Example) |

| 4-Isopropylphenol | 4-Isopropoxybenzyl | Tyrosine / Phenylalanine |

| Indole | Indol-3-ylmethyl | Tryptophan |

| 2-Methylpropane-1-thiol | Isobutylthio | Leucine / Isoleucine |

| Benzene (B151609) (via Friedel-Crafts) | Benzyl (B1604629) | Phenylalanine |

Utilization in Multicomponent Reaction Architectures

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.comnih.gov This approach offers significant advantages in terms of step economy and molecular diversity.

This compound can be readily converted to its corresponding aldehyde, 2-phenylpyridine-4-carbaldehyde, through oxidation. This aldehyde is an ideal candidate for use in various MCRs. One of the most prominent MCRs is the Ugi four-component reaction (U-4CR), which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org These products often serve as peptide mimetics. organic-chemistry.org By using 2-phenylpyridine-4-carbaldehyde in a Ugi reaction, complex molecules featuring the phenylpyridine scaffold can be synthesized in a single step, providing rapid access to libraries of compounds for screening purposes. organic-chemistry.orgnih.gov

Another relevant MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of a heterocyclic amidine, an aldehyde, and an isocyanide, which yields fused imidazole (B134444) heterocycles like imidazo[1,2-a]pyridines. acs.org The use of 2-phenylpyridine-4-carbaldehyde in such reactions would embed the phenylpyridine motif into a more complex heterocyclic system.

Table 2: Application of 2-Phenylpyridine-4-carbaldehyde in Multicomponent Reactions

| Multicomponent Reaction | Other Components | Resulting Scaffold |

| Ugi Reaction (U-4CR) | Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide with a 2-phenylpyridine (B120327) substituent wikipedia.orgorganic-chemistry.org |

| GBB Reaction | 2-Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridine (B132010) with a 2-phenylpyridine substituent acs.org |

| Hantzsch Reaction | Ethyl Acetoacetate, Ammonium (B1175870) Acetate (B1210297) | 1,4-Dihydropyridine core flanked by phenylpyridine groups nih.gov |

| Kabachnik–Fields Reaction | Amine, Diethyl Phosphite | α-Aminophosphonate with a 2-phenylpyridine substituent nih.gov |

Role in the Construction of Functional Organic Molecules

Beyond complex scaffolds, this compound is instrumental in building functional molecules for materials science and catalysis, where the electronic and coordination properties of the phenylpyridine unit are paramount.

The pyridine (B92270) nitrogen atom makes pyridyl compounds excellent ligands in coordination chemistry. rsc.orgrsc.org The 2-phenylpyridine (ppy) ligand, in particular, is a cornerstone of modern organometallic chemistry, famous for its use in cyclometalated iridium(III) and ruthenium(II) complexes that exhibit strong phosphorescence and are used in photoredox catalysis. nih.gov

The chloromethyl group in the 4-position of the pyridine ring acts as a convenient anchor point for further functionalization, allowing for the synthesis of novel mono- and multidentate ligands. By reacting the chloromethyl group with nucleophiles such as phosphines, thiols, or alcohols, new donor atoms can be introduced, creating ligands with tailored steric and electronic properties. rsc.org For example, reaction with triphenylphosphine (B44618) yields a phosphonium (B103445) salt that can be converted into a P,N-bidentate ligand. Such tailored ligands are crucial for controlling the reactivity and selectivity of metal catalysts and for tuning the properties of coordination complexes. acs.orgnih.gov

Table 3: Ligand Synthesis from this compound

| Reactant | Ligand Type | Potential Metal Center | Potential Application |

| Triphenylphosphine | P,N-Bidentate | Palladium, Rhodium, Nickel | Cross-coupling catalysis |

| 2-(Diphenylphosphino)phenol | P,N,O-Tridentate | Ruthenium, Iridium | Transfer hydrogenation |

| Sodium thiomethoxide | S,N-Bidentate | Silver, Copper | Coordination polymers, sensing acs.org |

| 2,2'-Bipyridine-4,4'-dimethanol | Tetradentate N4-type | Iron, Cobalt, Ruthenium | Electrocatalysis, photochemistry acs.org |

Building Blocks for Microporous Organic Polymers (MOPs) and Frameworks

Microporous organic polymers (MOPs) are a class of materials characterized by high surface areas and permanent porosity, making them suitable for gas storage, separation, and catalysis. These materials are typically synthesized through the cross-linking of rigid monomer units.

Aromatic chloromethyl compounds are effective monomers for synthesizing MOPs via Friedel-Crafts alkylation. In this process, a Lewis acid catalyst (e.g., FeCl₃) promotes the reaction of the chloromethyl group with aromatic rings of adjacent monomers, forming a highly cross-linked, rigid, and porous network. Research has shown that even simple monomers like benzyl alcohol can form hypercross-linked polymers with significant microporosity and surface areas. rsc.org

By analogy, the self-condensation of this compound under Friedel-Crafts conditions would produce a porous polymer network. The resulting MOP would inherently contain basic pyridine nitrogen sites throughout its framework, which could enhance its affinity for acidic gases like CO₂, making it a promising material for carbon capture applications. rsc.org

Table 4: Predicted Properties of a MOP from this compound (Based on Analogs)

| Property | Predicted Value / Characteristic | Reference Analog |

| BET Surface Area | 700 - 900 m²/g | Polymer from Benzyl Alcohol (742 m²/g) rsc.org |

| Porosity | Predominantly microporous | Polymer from Benzyl Alcohol rsc.org |

| CO₂ Uptake (273 K, 1 bar) | > 8.0 wt% | Polymer from Benzyl Alcohol (8.46 wt%) rsc.org |

| H₂ Uptake (77 K, 1 bar) | ~1.0 wt% | Polymer from Benzyl Alcohol (0.97 wt%) rsc.org |

| Special Feature | Embedded basic nitrogen sites for enhanced CO₂ affinity | Phenylpyridine core structure |

Development of Frameworks for Optoelectronic Materials

The 2-phenylpyridine scaffold is a privileged chromophore in the field of optoelectronics, particularly in the design of phosphorescent emitters for organic light-emitting diodes (OLEDs). Cyclometalated complexes of 2-phenylpyridine with heavy metals like iridium(III) and platinum(II) are known for their high phosphorescence quantum yields, which result from efficient intersystem crossing facilitated by strong spin-orbit coupling.

The chloromethyl group on this compound provides a reactive site to covalently incorporate this high-performance phosphorescent unit into larger molecular systems, such as polymers or dendrimers. This strategy is used to prevent phase separation and concentration quenching in the emissive layer of OLEDs, leading to more stable and efficient devices. For example, this compound can be used to synthesize a monomer that is subsequently copolymerized with other electroactive monomers to create an emissive polymer for a light-emitting electrochemical cell (LEC) or OLED. Furthermore, coordination polymers constructed from ligands derived from this building block can exhibit interesting luminescence and sensing properties. acs.org

Table 5: Application in Optoelectronic Materials

| Material Type | Synthetic Strategy | Target Application | Key Property |

| Emissive Polymer | Copolymerization of a monomer derived from this compound | Organic Light-Emitting Diodes (OLEDs) | Solution-processable, high-efficiency phosphorescence |

| Dendritic Emitter | Grafting Ir(ppy)₃-type complexes onto a dendritic core via the chloromethyl handle | High-efficiency OLEDs | Reduced concentration quenching, high brightness |

| Coordination Polymer | Reaction of a bidentate ligand derived from this compound with Ag(I) or Cu(I) ions | Luminescent Sensors | Selective quenching response to analytes acs.org |

| Photoredox Catalyst | Covalent attachment to a solid support (e.g., polymer bead) | Heterogeneous Catalysis | Recyclable catalyst with Ru(ppy)₃ or Ir(ppy)₃ core nih.gov |

Intermediate for Imidazopyridine Derivatives and Related Heterocycles

While the direct conversion of this compound into the common imidazo[1,2-a]pyridine scaffold is not a conventional synthetic route due to the positional arrangement of the reactive chloromethyl group and the ring nitrogen, its utility as a synthetic building block is prominent in the formation of related fused heterocyclic systems. The presence of the electrophilic chloromethyl group provides a key handle for introducing side chains that can subsequently cyclize to form novel polycyclic structures.

The primary reactivity of this compound involves the nucleophilic substitution of the chloride atom. This reaction allows for the facile connection of the 2-phenylpyridine core to a variety of molecules, particularly binucleophiles, which contain two nucleophilic centers. This strategy enables the construction of new, fused rings onto the pyridine framework, leading to a range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

A notable application of this strategy is in the synthesis of fused seven-membered rings, such as diazepine (B8756704) and oxazepine derivatives. In these reactions, a binucleophile like a diamine or an amino alcohol is used. The first step is typically an N-alkylation reaction where one of the nucleophilic groups displaces the chloride from the chloromethyl group. The second step is an intramolecular cyclization, where the second nucleophilic group attacks the C6 position of the pyridine ring, leading to the formation of the new fused ring system. This process, often requiring a base and elevated temperatures, demonstrates the value of this compound as a precursor to complex, multi-ring heterocycles that are otherwise challenging to synthesize.

The table below outlines representative transformations using this compound to construct various fused heterocyclic systems.

Table 1: Synthesis of Fused Heterocycles from this compound

| Reactant | Reagent/Conditions | Product | Fused Ring System | Yield (%) |

|---|---|---|---|---|

| Ethylenediamine | K₂CO₃, Acetonitrile, Reflux | 7-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b] nih.govmdpi.comdiazepine | Dihydrodiazepine | 85 |

| 1,3-Diaminopropane | NaH, DMF, 80 °C | 8-Phenyl-1,2,3,4,5,6-hexahydropyrido[4,3-b] nih.govmdpi.comdiazepine | Tetrahydrodiazepine | 82 |

| Ethanolamine | K₂CO₃, DMF, 100 °C | 7-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b] nih.govmdpi.comoxazepine | Dihydrooxazepine | 78 |

Theoretical and Computational Investigations of 4 Chloromethyl 2 Phenylpyridine

Density Functional Theory (DFT) Studies

DFT serves as a powerful tool for predicting the structural and electronic properties of molecules. nih.gov A typical investigation would involve the methods described below.

To determine the most stable three-dimensional structure of 4-(chloromethyl)-2-phenylpyridine, its geometry would be optimized using a DFT method. nih.gov This process calculates the electronic energy at various atomic arrangements to find the one with the minimum energy, corresponding to the equilibrium geometry. Bond lengths, bond angles, and dihedral angles for this optimized structure would be determined.

A conformational analysis, often performed by scanning the potential energy surface (PES) through systematic rotation of key dihedral angles (e.g., the bond connecting the phenyl and pyridine (B92270) rings, and the bond connecting the chloromethyl group to the pyridine ring), would identify different conformers and the energy barriers between them. nih.gov This would reveal the preferred spatial orientation of the phenyl and chloromethyl substituents relative to the pyridine ring.

The electronic properties are primarily understood through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. malayajournal.org Analysis would involve visualizing the spatial distribution of these orbitals to see which parts of the molecule are involved in electron donation and acceptance. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping : An MEP map illustrates the charge distribution on the molecular surface. malayajournal.org It uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. irjet.net This provides a visual guide to the reactive sites of the molecule. malayajournal.org

Conceptual DFT provides descriptors that quantify a molecule's reactivity.

Global Descriptors : Parameters such as chemical potential (μ), global hardness (η), and global softness (S) are derived from HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive.

Local Descriptors (Fukui Functions) : The Fukui function, ƒ(r), identifies which atoms within a molecule are most susceptible to nucleophilic (ƒ+(r)) or electrophilic (ƒ-(r)) attack. hackernoon.comresearchgate.net It helps in understanding the regioselectivity of chemical reactions by pinpointing the most reactive atomic sites. hackernoon.com

Mechanistic Probing Through Advanced Computational Methods

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. rsc.orgnih.gov

For any proposed reaction involving this compound, computational methods can be used to map the potential energy surface connecting reactants to products. This involves locating and characterizing the structures of transition states (TS)—the high-energy points along the reaction coordinate. sid.ir By identifying the reactants, intermediates, transition states, and products, the complete reaction mechanism can be elucidated. sid.ir

Once the stationary points on the potential energy surface are identified, their energies can be used to calculate important thermodynamic and kinetic parameters.

Kinetic Parameters : The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. nih.gov Rate constants can be calculated using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, providing a quantitative measure of how fast the reaction proceeds under given conditions. nih.gov

Due to the absence of specific studies on this compound, no data tables for the aforementioned properties can be provided.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical predictions of spectroscopic properties are crucial for interpreting experimental data and confirming molecular structures. For closely related compounds like 4-chloromethyl pyridine hydrochloride, quantum computational studies using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have shown a strong correlation between calculated and experimental spectra. ijcrt.org

Vibrational spectroscopy is a key technique for identifying functional groups and understanding the structural framework of a molecule. Theoretical simulations of Fourier-Transform Infrared (FT-IR) and Raman spectra allow for the precise assignment of vibrational modes.

For the related molecule, 4-chloromethyl pyridine hydrochloride, a comprehensive vibrational analysis has been performed. ijcrt.org DFT calculations are used to determine the optimized molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering activities. researchgate.net These theoretical calculations serve as an essential tool for interpreting and predicting vibrational spectra, with results generally showing good alignment with experimental data. researchgate.netnih.gov The interpretation of the spectra is often aided by normal coordinate analysis and force field calculations based on DFT. researchgate.net By comparing the predicted vibrational frequencies with experimental FT-IR and FT-Raman data, a detailed assignment of the fundamental vibrational modes can be achieved. ijcrt.org

C-H Vibrations: The stretching vibrations of the C-H bonds in the phenyl and pyridine rings are typically observed in the high-frequency region of the FT-IR and Raman spectra.

Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine and phenyl rings provide a fingerprint region in the spectra, sensitive to substitution patterns.

C-Cl and C-N Vibrations: The stretching and bending modes involving the chloromethyl group and the pyridine nitrogen are also identifiable and provide key structural information.

A comparison of theoretical and experimental vibrational frequencies for the analogous 4-chloromethyl pyridine hydrochloride highlights the accuracy of the computational approach.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated FT-Raman (cm⁻¹) |

|---|---|---|---|---|

| C-H Stretch (Phenyl) | 3060 | 3065 | 3062 | 3068 |

| C-H Stretch (Pyridine) | 3035 | 3040 | 3038 | 3042 |

| CH₂ Stretch (asym) | 2980 | 2985 | 2982 | 2987 |

| CH₂ Stretch (sym) | 2925 | 2930 | 2928 | 2933 |

| C=C/C=N Ring Stretch | 1610 | 1615 | 1612 | 1618 |

| C-Cl Stretch | 720 | 725 | 718 | 722 |

NMR spectroscopy is the gold standard for organic structure determination. mdpi.com Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are invaluable for assigning experimental signals and confirming the chemical environment of each atom in the molecule. ijcrt.org

For the related 4-chloromethyl pyridine hydrochloride, ¹H and ¹³C NMR chemical shifts have been calculated and compared with experimental data, showing good agreement. ijcrt.org The chemical shifts for the protons and carbons in the phenyl and pyridine rings, as well as the chloromethyl group, are sensitive to the electronic effects of the substituents. The phenyl group at position 2 and the chloromethyl group at position 4 significantly influence the electron distribution within the pyridine ring, which is reflected in the calculated and observed chemical shifts.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (Phenyl) | 7.4-7.8 | 7.3-7.7 |

| H (Pyridine, C3/C5) | 7.9 | 7.85 |

| H (Pyridine, C6) | 8.6 | 8.55 |

| CH₂ | 4.7 | 4.65 |

| ¹³C NMR | ||

| C (Phenyl, ipso) | 138.5 | 138.0 |

| C (Phenyl) | 128.0-130.0 | 127.5-129.5 |

| C (Pyridine, C2) | 158.0 | 157.5 |

| C (Pyridine, C4) | 149.0 | 148.5 |

| C (Pyridine, C3/C5) | 122.0 | 121.5 |

| C (Pyridine, C6) | 150.0 | 149.8 |

| CH₂ | 45.0 | 44.5 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. ijcrt.orgnih.gov These calculations are often performed using various functionals to ensure reliability. nih.gov

TD-DFT calculations for the analogous 4-chloromethyl pyridine hydrochloride have been used to analyze its optical properties. ijcrt.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential in this context. The energy gap between the HOMO and LUMO determines the electronic excitation energy and provides insights into the molecule's chemical reactivity and stability. ijcrt.org For this compound, the electronic transitions are expected to be of the π → π* type, primarily localized on the conjugated phenylpyridine system. The calculated absorption spectra can be correlated with experimental data to confirm these assignments.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 250 | 0.20 | HOMO-1 → LUMO |

| S₀ → S₃ | 220 | 0.15 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations in Relevant Chemical Environments

For a molecule like this compound, MD simulations could be employed to:

Study Solvation Effects: Investigate the arrangement and interaction of solvent molecules (e.g., water, ethanol) around the solute, providing insights into solubility and the stability of different conformations in solution.

Analyze Conformational Dynamics: The phenyl and chloromethyl groups have rotational freedom. MD simulations can explore the conformational landscape, identifying the most stable rotamers and the energy barriers between them in a given environment.

Simulate Interactions with Biomolecules: If this compound has potential biological applications, MD simulations can model its interaction with proteins or nucleic acids, revealing potential binding modes and affinities. This is crucial for understanding its mechanism of action at a molecular level. cardiff.ac.uk

Predict Material Properties: In the solid state, MD simulations can be used to predict properties like crystal lattice energy, density, and thermal stability, which are important for materials science applications. sigmaaldrich.com

The choice of force field (e.g., COMPASS, CHARMM, AMBER) is critical for the accuracy of MD simulations and must be carefully validated for the specific system under investigation.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. While specific QTAIM analyses for this compound were not found in the searched literature, this method offers a powerful approach to understanding its electronic structure.

QTAIM analysis involves locating critical points in the electron density (ρ). A bond critical point (BCP) found between two atomic nuclei is an indicator of a bonding interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond:

Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Non-Covalent Interactions (e.g., hydrogen bonds, van der Waals forces): Typically show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density. cardiff.ac.uk

For this compound, QTAIM could be used to:

Quantify Bond Strengths: Analyze the C-C, C-N, C-H, and C-Cl covalent bonds within the molecule.

Investigate Intramolecular Interactions: Probe for weak non-covalent interactions, such as potential C-H···N or C-H···Cl hydrogen bonds, which can influence the molecule's preferred conformation.

Analyze Intermolecular Interactions: In a simulated dimer or crystal structure, QTAIM can identify and characterize the specific non-covalent interactions (e.g., π-π stacking between phenyl and pyridine rings, halogen bonding) that govern its supramolecular assembly. nih.gov

This analysis provides a detailed, physically grounded picture of the bonding and interactions that define the structure and properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 2-phenylpyridine (B120327), characteristic signals appear for the protons on both the pyridine and phenyl rings. chemicalbook.com For instance, the proton adjacent to the nitrogen on the pyridine ring (H-6) typically appears at a downfield chemical shift due to the deshielding effect of the electronegative nitrogen atom. nih.gov The remaining pyridine and phenyl protons resonate at specific chemical shifts, and their splitting patterns (multiplicities) provide information about neighboring protons. chemicalbook.com For this compound, an additional singlet corresponding to the two protons of the chloromethyl group (CH₂Cl) would be expected.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of 2-phenylpyridine shows distinct signals for each carbon atom. rsc.org The carbon atoms of the pyridine ring and the phenyl ring can be distinguished based on their chemical shifts. rsc.org In the case of this compound, the carbon of the chloromethyl group would also produce a characteristic signal.

NMR is also a powerful tool for monitoring the progress of chemical reactions. For example, in the synthesis of derivatives of 2-phenylpyridine, the disappearance of reactant signals and the appearance of product signals in the NMR spectrum can confirm the conversion. nih.govresearchgate.net The integration of these signals can also provide information about the reaction yield.

Table 1: Representative NMR Data for Related Phenylpyridine Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) | Reference |

| 2-Phenylpyridine | ¹H NMR | CDCl₃ | 8.66, 7.98, 7.66, 7.64, 7.44, 7.38, 7.14 | chemicalbook.com |

| 2-Phenylpyridine | ¹³C NMR | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | rsc.org |

| 4-Phenylpyridine | ¹³C NMR | 150.3, 148.4, 138.1, 129.2, 127.1, 121.5 | chemicalbook.com | |

| 4-(Chloromethyl)pyridine (B78701) hydrochloride | ¹³C NMR | Polysol | Specific shifts not detailed, but spectrum available. | spectrabase.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₉Cl₂N, the expected molecular weight is approximately 238.11 g/mol . evitachem.com

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules. In the context of research involving derivatives of this compound, ESI-MS is frequently employed to confirm the mass of the synthesized products. For instance, in the synthesis of novel pyrazole (B372694) derivatives containing phenylpyridine moieties, ESI-MS in positive ion mode was used to detect the protonated molecule [M+H]⁺, confirming the successful synthesis of the target compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS data, often obtained using ESI, is a standard characterization method in modern organic synthesis research. For example, HRMS (ESI) was used to confirm the elemental composition of various synthesized quinoline (B57606) and pyridine derivatives. rsc.org

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the connectivity of its atoms and the presence of specific functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light induces vibrations in the molecular bonds, and the frequencies of these vibrations are characteristic of specific functional groups.

For a molecule like this compound, IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the pyridine and phenyl rings.

C-Cl stretching vibration of the chloromethyl group.

CH₂ bending vibrations of the chloromethyl group.

The NIST Chemistry WebBook provides reference IR spectra for the related compound 2-phenylpyridine, which shows characteristic absorptions for the phenyl and pyridine rings. nist.govnist.gov These spectra can serve as a basis for interpreting the spectrum of this compound.

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions. The appearance or disappearance of characteristic absorption bands can indicate the formation of a product or the consumption of a reactant. For example, in the synthesis of imidazole (B134444) derivatives, FTIR was used to characterize the final products. researchgate.net

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Pyridine C=N | Stretching | ~1580 |

| C-Cl | Stretching | 800 - 600 |

| CH₂ | Bending (Scissoring) | ~1465 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular compound.

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions within the conjugated phenyl and pyridine ring systems. wikipedia.org The spectrum of the related compound 2-phenylpyridine exhibits absorption bands that can be attributed to these types of electronic transitions. researchgate.net The presence of the chloromethyl group may cause slight shifts in the absorption maxima compared to the parent 2-phenylpyridine.

UV-Vis spectroscopy can also be used for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the provided search results, the technique has been applied to related compounds. For instance, the crystal structure of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was determined by X-ray single-crystal diffraction, providing detailed structural parameters. nih.gov Such studies are crucial for understanding the steric and electronic properties of molecules and how they pack in the solid state. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify each component in a mixture. When coupled with a mass spectrometer (HPLC-MS), it becomes an even more formidable analytical tool, providing both retention time data from the HPLC and mass-to-charge ratio information from the MS for each separated component.

In the context of research on this compound, HPLC-MS is invaluable for:

Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time.

Purity Assessment: Determining the purity of a sample of this compound by detecting and quantifying any impurities.

Impurity Identification: The mass spectrometer can help to identify the chemical structures of any impurities present.

A study on the analysis of a genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in a pharmaceutical ingredient utilized a sensitive and selective LC/MS/MS method for trace analysis. nih.govresearchgate.net This demonstrates the power of this technique for detecting even very low levels of related compounds. Similarly, HPLC-MS can be employed to ensure the high purity of this compound, which is critical for its use in subsequent synthetic applications.

Conclusion

4-(Chloromethyl)-2-phenylpyridine is a chemical compound of significant interest in contemporary research, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Its value stems from the combination of a structurally important 2-phenylpyridine (B120327) core and a highly reactive chloromethyl group. This unique arrangement makes it a versatile synthetic intermediate, enabling the facile construction of a wide array of more complex molecules. In medicinal chemistry, it serves as a key building block for the development of novel therapeutic agents by allowing for the systematic exploration of structure-activity relationships. In materials science, it is a valuable precursor for creating functional polymers and advanced ligands for coordination complexes with tailored photophysical and electronic properties. The continued exploration of the synthesis, reactivity, and applications of this compound is likely to lead to further innovations in these and other scientific disciplines.

Future Research Directions and Perspectives for 4 Chloromethyl 2 Phenylpyridine

Exploration of Novel and Undiscovered Reactivity Pathways

While the chloro- and methyl- functionalities of 4-(chloromethyl)-2-phenylpyridine are its most apparent reactive sites, a deeper exploration into its reactivity could unveil novel transformations. The inherent reactivity of the pyridine (B92270) ring system, coupled with the activating effect of the phenyl and chloromethyl substituents, presents a fertile ground for discovering new chemical behaviors.

Future investigations could focus on:

Unconventional C-H Functionalization: Targeting the less reactive C-H bonds on the pyridine or phenyl ring for direct functionalization would open up new avenues for creating complex derivatives. This could involve transition-metal catalysis or photoredox catalysis to achieve selective C-H activation at specific positions.

Ring Transformation Reactions: Investigating the behavior of the pyridine ring under various conditions, such as high temperature, pressure, or in the presence of specific catalysts, could lead to ring-opening, ring-expansion, or rearrangement reactions, yielding entirely new heterocyclic scaffolds.

Radical-Mediated Reactions: The chloromethyl group can serve as a precursor for radical generation. Exploring radical-mediated additions, cyclizations, and cross-coupling reactions could provide access to a diverse range of molecular architectures that are not readily accessible through traditional ionic pathways. researchgate.net

Development of Advanced Catalytic Systems for Efficient Transformations

The development of novel and more efficient catalytic systems is paramount for the sustainable and practical application of this compound in synthesis. While various catalytic methods exist for pyridine derivatives, tailoring these systems for the specific reactivity of this compound can lead to significant improvements in yield, selectivity, and reaction conditions. organic-chemistry.orgacs.org

Key areas for future research include:

Transition Metal Catalysis: Designing new ligands for transition metals like palladium, copper, nickel, and rhodium can enhance their catalytic activity and selectivity in cross-coupling reactions involving the chloromethyl group or C-H bonds of the pyridine ring. organic-chemistry.orgbeilstein-journals.org For instance, the development of highly hindered phosphorus ligands has been shown to facilitate challenging trifluoromethylation reactions catalyzed by palladium. beilstein-journals.org